REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.[CH3:15][N:16](C)C=O.S(Cl)(Cl)=O.C(N(CC)CC)C.CO.CN>C(OCC)(=O)C.O.CN(C)C(=O)C.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH:16][CH3:15])=[O:14])[CH:6]=[CH:5]2 |f:4.5|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
methylamine methanol
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
CO.CN
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added dropwise at 10 to 25° C. to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent (25 mL) of methanol/water (2:8)
|
Type
|
CUSTOM
|
Details
|
to give wet crystals
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
with heating to 60° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (80 mL)
|
Type
|
CUSTOM
|
Details
|
to give wet crystals
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (5 mL)
|
Type
|
CUSTOM
|
Details
|
The obtained wet crystals were dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.6 mmol | |
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |